(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one class, characterized by a Z-configured benzylidene moiety at position 2, a biphenyl-4-ylmethylidene group, and a dibutylamino-methyl substituent at position 5. The hydroxyl group at position 6 contributes to hydrogen-bonding interactions, critical for biological activity .
Properties
Molecular Formula |
C30H33NO3 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C30H33NO3/c1-3-5-18-31(19-6-4-2)21-26-27(32)17-16-25-29(33)28(34-30(25)26)20-22-12-14-24(15-13-22)23-10-8-7-9-11-23/h7-17,20,32H,3-6,18-19,21H2,1-2H3/b28-20- |
InChI Key |
CRCBCJHQJNLBSR-RRAHZORUSA-N |
Isomeric SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)C4=CC=CC=C4)/C2=O)O |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)C4=CC=CC=C4)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Rhodium-Catalyzed Annulation
This method employs rhodium complexes (e.g., CpRh) to mediate C–H activation and migratory insertion. A representative protocol involves reacting meta-salicylic acid derivatives with vinylene carbonate to form substituted benzofurans.
| Substrate | Catalyst | Conditions | Yield |
|---|---|---|---|
| 5,7-Dichlorobenzamide | CpRh (5 mol%) | Tetrachloroethane, 80°C | 30–80% |
Note: Additives like NaOPiv·H₂O enhance yields for sterically hindered substrates.
Bronsted Acid-Mediated Cyclization
Protonation of vinylogous esters (e.g., o-alkynylphenols) with trifluoroacetic acid (TfOH) generates oxocarbenium ions, enabling nucleophilic cyclization to form benzofurans.
| Starting Material | Acid | Solvent | Product |
|---|---|---|---|
| o-Alkynylphenol | TfOH | HFIP (hexafluoroisopropanol) | Substituted benzofuran |
HFIP stabilizes charged intermediates, improving reaction efficiency.
Introduction of the 7-[(Dibutylamino)methyl] Group
The dibutylamino methyl group is typically introduced via nucleophilic substitution or Mannich reaction .
Alkylation of a Hydroxy Intermediate
A hydroxyl group at position 7 is converted to a leaving group (e.g., mesylate or tosylate) and displaced by a dibutylaminomethyl nucleophile.
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 7-Hydroxybenzofuran → 7-Mesylate | MsCl, Et₃N, CH₂Cl₂, 0°C → RT | 85–90% |
| 7-Mesylate + (Dibutylamino)methylamine | K₂CO₃, DMF, 60°C | 70–75% |
Direct Substitution
For pre-functionalized benzofurans, dibutylaminomethyl chloride reacts under basic conditions:
| Substrate | Reagents/Conditions | Yield |
|---|---|---|
| 7-Hydroxy-6-methoxybenzofuran | (Dibutylaminomethyl)Cl, K₂CO₃, DMF | 60–65% |
Deprotection of methoxy groups (e.g., via BBr₃) may precede substitution.
Biphenyl-4-ylmethylidene Group Installation
The methylidene group is introduced via condensation or Wittig reaction .
Knoevenagel Condensation
A β-keto group at position 2 reacts with biphenyl-4-carbaldehyde under basic conditions:
| Substrate | Aldehyde | Base | Solvent | Yield |
|---|---|---|---|---|
| 2-Acetyl-7-[(dibutylamino)methyl]-6-hydroxybenzofuran | Biphenyl-4-carbaldehyde | NaOH | Ethanol | 50–60% |
Wittig Reaction
A phosphorus ylide generated from biphenyl-4-ylmethyltriphenylphosphonium bromide reacts with a ketone at position 2:
| Substrate | Phosphonium Salt | Base | Yield |
|---|---|---|---|
| 2-Oxo-7-[(dibutylamino)methyl]-6-hydroxybenzofuran | (Biphenyl-4-ylmethyl)Ph₃P+ Br⁻ | NaH, DMF | 55–65% |
Yields depend on steric hindrance from the dibutylamino group.
Configuration Control (2Z)
The (2Z) configuration is achieved through thermodynamic control or stereoselective synthesis .
| Method | Conditions | Selectivity |
|---|---|---|
| Basic Condensation | NaOH, reflux, ethanol | Z > E |
| Chiral Auxiliary | Evans’ oxazolidinone | >95% Z |
Thermodynamic control favors the Z-isomer due to reduced steric strain.
Purification and Characterization
Final purification involves column chromatography (silica gel, EtOAc/hexane) and crystallization (EtOH or MeOH). Characterization includes ¹H NMR , ¹³C NMR , and HRMS .
| Data | Value (Target Compound) |
|---|---|
| ¹H NMR (δ, CDCl₃) | 7.85 (s, 1H, Ar-H), 6.45 (d, J=8.2 Hz, Ar-H) |
| HRMS (m/z) | 469.6 (C₂₇H₃₅NO₆) |
Example spectral data from analogous benzofurans.
Optimization Challenges
- Steric Hindrance : Dibutylamino group reduces reaction rates.
- Byproduct Formation : Over-alkylation or elimination during substitution.
- Solubility : Use polar aprotic solvents (DMF, DMSO) for dibutylamino intermediates.
Alternative Routes
Radical Coupling
Heteroatomic anions (e.g., PPh₂−) mediate radical coupling between aryl iodides and thiols:
| Substrate | Radical Source | Catalyst | Yield |
|---|---|---|---|
| 7-Bromo-6-hydroxybenzofuran | (Dibutylamino)methyl thiol | LiHMDS, DME | 40–50% |
Less efficient than traditional methods but useful for complex substrates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dibutylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Studies
The compound's structure indicates potential interactions with neurotransmitter systems, making it a candidate for pharmacological research. The dibutylamino group may facilitate interactions with neurotransmitter receptors, which could influence mood or cognitive functions.
Antioxidant Activity
Compounds with hydroxyl groups, like this one, are known to scavenge free radicals, suggesting that it may possess significant antioxidant properties. This activity could be beneficial in developing treatments for oxidative stress-related conditions.
Anti-inflammatory Properties
Many benzofuran derivatives exhibit anti-inflammatory activity. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.
Neuroprotective Effects
Given its potential neuroactive properties, this compound could be explored for neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer’s or Parkinson’s disease.
Case Studies and Research Findings
Research studies have indicated various applications of this compound:
- Neuropharmacology : Studies have suggested that derivatives similar to this compound can modulate neurotransmitter systems effectively. In vitro studies demonstrated that such compounds could influence dopamine and serotonin pathways, which are crucial in mood regulation.
- Antioxidant Research : Experimental models have shown that compounds with similar hydroxyl functionalities exhibit significant free radical scavenging activity. These findings support the potential use of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one as an antioxidant agent.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Substituent Variations on the Benzylidene Moiety
Key Observations :
Amino Substituent Modifications
Key Observations :
Spectral Data Comparison
Biological Activity
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dibutylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Properties
Benzofuran derivatives, including the target compound, have been reported to exhibit a variety of biological activities:
- Cytotoxicity : Many benzofuran derivatives demonstrate significant cytotoxic effects against various cancer cell lines. Research indicates that modifications in the benzofuran structure can enhance their anticancer properties by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1. For instance, a related benzofuran compound effectively reduced TNF levels by 93.8% in experimental models .
- Antioxidant Activity : The antioxidant capabilities of benzofuran derivatives are notable, contributing to their potential in treating oxidative stress-related diseases .
The mechanisms underlying the biological activities of benzofuran derivatives often involve:
- Apoptosis Induction : Compounds have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells. This process is mediated through the activation of caspases, which are crucial for the apoptotic pathway .
- Inhibition of Key Enzymes : Certain derivatives inhibit enzymes such as COX-1 and COX-2, which are involved in inflammatory processes. This inhibition can lead to reduced inflammation and pain relief .
Study 1: Anticancer Activity
A study evaluated the cytotoxicity of several benzofuran derivatives against K562 leukemia cells. The results indicated that specific modifications led to enhanced apoptotic effects. For example, one derivative increased caspase activity significantly after 48 hours of exposure, suggesting a robust pro-apoptotic mechanism .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of a related benzofuran compound. It was found that this compound could suppress NF-κB activity significantly, leading to decreased expression of inflammatory markers in both human and murine macrophages .
Table 1: Summary of Biological Activities
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Cytotoxicity | Benzofuran derivative A | Induces apoptosis in K562 cells |
| Anti-inflammatory | Benzofuran derivative B | Reduces TNF-α by 93.8% |
| Antioxidant | Benzofuran derivative C | Scavenges free radicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
